4,4-Dimethyl-1-(prop-2-en-1-yl)cyclohexane-1-carbaldehyde
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Overview
Description
4,4-Dimethyl-1-(prop-2-en-1-yl)cyclohexane-1-carbaldehyde is an organic compound with a unique structure that includes a cyclohexane ring substituted with dimethyl and prop-2-en-1-yl groups, as well as an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-1-(prop-2-en-1-yl)cyclohexane-1-carbaldehyde can be achieved through several methods. One common approach involves the alkylation of cyclohexanone with isobutylene in the presence of a strong acid catalyst, followed by the oxidation of the resulting intermediate to form the aldehyde group . Another method involves the use of Grignard reagents to introduce the prop-2-en-1-yl group, followed by oxidation to achieve the desired aldehyde .
Industrial Production Methods
Industrial production of this compound typically involves large-scale alkylation and oxidation processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis . Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, plays a crucial role in the industrial production of this compound .
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethyl-1-(prop-2-en-1-yl)cyclohexane-1-carbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens, organometallic reagents, and other nucleophiles.
Major Products Formed
Oxidation: 4,4-Dimethyl-1-(prop-2-en-1-yl)cyclohexane-1-carboxylic acid.
Reduction: 4,4-Dimethyl-1-(prop-2-en-1-yl)cyclohexane-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4,4-Dimethyl-1-(prop-2-en-1-yl)cyclohexane-1-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-1-(prop-2-en-1-yl)cyclohexane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function . Additionally, the compound’s structure allows it to interact with cell membranes and other biological macromolecules, influencing various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- 1,4-Dimethyl-7-(prop-1-en-2-yl)decahydroazulen-4-ol
- 4a,5-Dimethyl-3-(prop-1-en-2-yl)-1,2,3,4,4a,5,6,7-octahydronaphthalen-1-ol
- (1R,4R,4aS,8aR)-4,7-Dimethyl-1-(prop-1-en-2-yl)-1,2,3,4,4a,5,6,8a-octahydronaphthalen-1-ol
Uniqueness
4,4-Dimethyl-1-(prop-2-en-1-yl)cyclohexane-1-carbaldehyde is unique due to its specific substitution pattern on the cyclohexane ring and the presence of both an aldehyde and an allylic group.
Properties
Molecular Formula |
C12H20O |
---|---|
Molecular Weight |
180.29 g/mol |
IUPAC Name |
4,4-dimethyl-1-prop-2-enylcyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C12H20O/c1-4-5-12(10-13)8-6-11(2,3)7-9-12/h4,10H,1,5-9H2,2-3H3 |
InChI Key |
RJNIHNZFXXVZRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(CC1)(CC=C)C=O)C |
Origin of Product |
United States |
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